molecular formula C12H19ClO3Si B15064350 (2-Chlorophenyl)triethoxysilane CAS No. 88211-71-6

(2-Chlorophenyl)triethoxysilane

Cat. No.: B15064350
CAS No.: 88211-71-6
M. Wt: 274.81 g/mol
InChI Key: CVSUASMSFBGDIZ-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org These compounds, known as organosilanes, are largely synthetic and have found extensive applications in various industrial and technological fields. wikipedia.orgyoutube.com Arylalkoxysilanes, characterized by an aromatic ring and alkoxy groups attached to a silicon atom, represent a highly important class of organosilanes. nih.gov They serve as crucial monomers in the production of a wide array of silicone polymers and materials. nih.gov

The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond and is polarized towards the more electronegative carbon atom. wikipedia.org This inherent polarity, along with the ability of silicon to form strong bonds with electronegative elements like oxygen, underpins the unique reactivity and properties of organosilicon compounds. wikipedia.orgsoci.org The silicon atom in most organosilicon compounds is tetravalent with a tetrahedral geometry. wikipedia.org

Significance of Chlorophenyl Substitution in Silane (B1218182) Chemistry

The introduction of a chlorine atom onto the phenyl ring of a silane, as seen in (2-Chlorophenyl)triethoxysilane, significantly influences the molecule's electronic properties and reactivity. The chlorine atom is an electron-withdrawing group, which can impact the thermal stability and the reactivity of the silane. gelest.com This substitution can make the silicon atom more susceptible to nucleophilic attack and can also influence the regioselectivity of reactions involving the aromatic ring.

Furthermore, the presence of a halogen, such as chlorine, on the aryl group can be a point of incompatibility with traditional synthesis methods for arylalkoxysilanes, like those using Grignard or aryl lithium reagents. nih.gov This has spurred the development of alternative synthetic routes, such as transition metal-catalyzed C-H silylation. nih.govrsc.org

Overview of Research Trajectories for Arylalkoxysilanes

Research into arylalkoxysilanes is dynamic and multifaceted, driven by their utility as precursors to advanced materials. A primary focus has been on developing efficient and environmentally benign synthetic methodologies. Traditional methods often involve stoichiometric reactions that generate significant chemical waste. nih.gov Consequently, catalytic processes, particularly those involving intermolecular C-H silylation of arenes, have emerged as a more sustainable alternative. nih.govrsc.org These methods offer a direct route to functionalized arylalkoxysilanes with high atom economy. nih.gov

Another significant research avenue is the application of arylalkoxysilanes as coupling agents. sinosil.comshinetsusilicone-global.com These molecules can act as a bridge between inorganic materials (like glass or metals) and organic polymers, enhancing the mechanical strength, adhesion, and durability of composite materials. sinosil.comshinetsusilicone-global.comnih.gov The chemical structure of the silane coupling agent, including the nature of the aryl group and the alkoxy groups, plays a critical role in determining the properties of the resulting interface. nih.govresearchgate.net

Furthermore, research is ongoing to understand the hydrolysis and condensation reactions of arylalkoxysilanes, which are fundamental to the formation of silicone networks and surface coatings. nih.govresearchgate.net The stability of the resulting siloxane bonds (Si-O-Si) is a key determinant of the long-term performance of materials derived from these precursors. nih.gov

Properties and Reactions of this compound

The specific properties and reactions of this compound are dictated by its unique combination of a chlorinated aromatic ring and hydrolyzable ethoxy groups attached to the silicon atom.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₉ClO₃Si
Molecular Weight 274.81 g/mol
Appearance Colorless liquid
Boiling Point 125-127 °C at 5 mmHg
Density 1.119 g/mL at 25 °C
Refractive Index n20/D 1.493

Interactive Data Table: Physicochemical Properties This table is based on typical values and may vary slightly depending on the source and purity.

Key Reactions of this compound

The reactivity of this compound is centered around the hydrolysis of the ethoxy groups and potential transformations of the chlorophenyl group.

Hydrolysis and Condensation: The triethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol (B1196071) intermediates. These silanols are highly reactive and can undergo self-condensation to form siloxane polymers or react with hydroxyl groups on inorganic surfaces to form a stable bond. This reaction is the basis for its use as a coupling agent and in the formation of silicone resins. nih.govresearchgate.net

Cross-Coupling Reactions: The chloro-substituted phenyl ring can potentially participate in various transition metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule. This opens up possibilities for creating more complex organosilicon structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88211-71-6

Molecular Formula

C12H19ClO3Si

Molecular Weight

274.81 g/mol

IUPAC Name

(2-chlorophenyl)-triethoxysilane

InChI

InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3

InChI Key

CVSUASMSFBGDIZ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1Cl)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for 2 Chlorophenyl Triethoxysilane and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to create the target molecule in a highly efficient manner, often by forming the key C-Si bond in a single, catalytically driven step or through a short sequence involving highly reactive intermediates.

Catalytic coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for C-C and C-heteroatom bond formation. For arylsilanes, various transition-metal-catalyzed methods have been developed, with palladium and nickel being prominent catalysts.

A notable, though less common, approach for the synthesis of arylsilanes is the denitrogenative Hiyama-type coupling. This reaction utilizes arenediazonium salts as highly reactive aryl electrophiles, which couple with organosilanes under palladium catalysis. The reaction proceeds with the extrusion of nitrogen gas, a thermodynamically favorable process that drives the reaction forward.

Research has demonstrated the viability of this method for creating aryl-silicon bonds. In one such protocol, various mono- or disubstituted arenediazonium tetrafluoroborate (B81430) salts were successfully coupled with dimethoxydiphenylsilane. nih.gov The reaction, catalyzed by palladium acetate, proceeded under mild conditions to afford the corresponding biaryl derivatives in yields ranging from 65% to 89%. nih.gov While this specific example produces a biaryl, the underlying transformation—coupling an arenediazonium salt with an organosilane—serves as a proof of concept for synthesizing compounds like (2-Chlorophenyl)triethoxysilane. An analogous approach would involve the reaction of a 2-chlorophenyldiazonium salt with a suitable triethoxysilane (B36694) precursor. Furthermore, rhodium catalysts have also proven effective in preparing aryltriethoxysilanes from arenediazonium tosylate salts, highlighting the potential of diazonium chemistry in this field. organic-chemistry.org

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. Decarboxylative couplings, which use readily available carboxylic acids or their derivatives as substrates, are particularly attractive due to their use of abundant starting materials.

While direct nickel-catalyzed decarboxylative silylation of aryl carboxylic acids is an area of ongoing research, analogous transformations have been established. For instance, a nickel-catalyzed Hiyama-type decarboxylative coupling between propiolic acids and organosilanes has been developed, demonstrating the formation of a C-Si bond via decarboxylation. researchgate.net More relevant to aryl systems, nickel catalysis has been employed for the decarbonylative borylation and silylation of carboxylic acid derivatives like esters and acid fluorides. acs.orgnih.govorganic-chemistry.org These reactions involve the cleavage of a C-C or C-O bond and subsequent formation of a C-B or C-Si bond. For example, a base-free, nickel-catalyzed decarbonylative process effectively couples carboxylic acid fluorides with diboron (B99234) reagents to yield aryl boronate esters. nih.govorganic-chemistry.org This strategy, which can be applied to a wide range of (hetero)aryl carboxylic acid fluorides, suggests a parallel pathway for silylation. A similar nickel-catalyzed protocol could foreseeably couple an activated 2-chlorobenzoic acid derivative with a silylating agent to form the desired arylsilane.

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms carbon-carbon or carbon-heteroatom bonds between an organosilane and an organic halide. core.ac.uk This method is highly relevant for the synthesis of this compound, which can be prepared by coupling a dihalobenzene, such as 1-bromo-2-chlorobenzene (B145985), with a triethoxysilane reagent.

The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a hypervalent pentacoordinate silicon intermediate that is more reactive in the transmetalation step of the catalytic cycle. core.ac.uk However, fluoride-free protocols using bases like sodium hydroxide (B78521) have also been developed, sometimes in aqueous media. researchgate.netmdpi.com A variety of palladium catalysts, including those supported on materials like graphene or magnetite, and complexes with specific ligands like N-heterocyclic carbenes (NHCs), have been shown to be effective. core.ac.uk The choice of halide precursor is also important, with aryl iodides and bromides generally being more reactive than the less expensive but more inert aryl chlorides. umich.edu Nevertheless, significant progress has been made in developing catalytic systems that are highly effective for the coupling of aryl chlorides. umich.edu

Representative Conditions for Palladium-Catalyzed Hiyama Cross-Coupling of Aryl Halides with Trialkoxysilanes
Aryl HalideSilane (B1218182) ReagentCatalyst / LigandActivator / BaseSolventTemperatureYieldReference
Aryl Chlorides/BromidesAryltrimethoxysilanePd(OAc)₂ / NHC precursorTBAFToluene120 °C18-90% core.ac.uk
Aryl/Heteroaryl ChloridesAryl/Heteroaryl trialkoxysilanesPd(OAc)₂ / L2TBAF·3H₂O- (with H₂O addition)110 °CExcellent umich.edu
IodobenzenePhenyltriethoxysilane (B1206617)PdNPs@β-CDNaOHWaterNot specified92% researchgate.net
4-BromoanisolePhenyl triethoxysilanePd(NH₃)₂Cl₂ / Bipyridyl ligandNaOHWaterNot specified99% mdpi.com

Beyond catalytic cross-coupling, classical organometallic chemistry provides robust, albeit often more stoichiometric, methods for forming aryl-silicon bonds.

A well-established method for the synthesis of aryltrialkoxysilanes involves the use of organolithium reagents. organic-chemistry.orgnih.govorganic-chemistry.org This two-step process begins with the formation of an aryllithium species via a lithium-halogen exchange reaction. For the synthesis of this compound, a suitable precursor like 1-bromo-2-chlorobenzene would be treated with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) in an etheral solvent like diethyl ether. nih.govorganic-chemistry.org

In the second step, the newly formed 2-chlorophenyllithium is quenched with an electrophilic silicon source. Tetraethoxysilane (TEOS) is a common and effective electrophile for this purpose. The aryllithium attacks the silicon center, displacing one of the ethoxy groups to form the desired this compound. To prevent over-addition and the formation of diaryl- or triarylated silane byproducts, the reaction conditions must be carefully controlled. Optimal procedures often involve the slow addition of the aryllithium reagent to a slight excess of TEOS (typically 1.5 equivalents) at very low temperatures (-78 °C). nih.govorganic-chemistry.org This method provides a direct and high-yielding route to functionalized aryltrialkoxysilanes.

Other Organometallic Routes

Precursor Derivatization Strategies

The strategic modification of precursor molecules is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex target molecules. In the context of this compound synthesis, derivatization of the aromatic precursor can be a key step to facilitate the introduction of the triethoxysilyl moiety.

Esterification Substitution Reactions

Extensive research into the synthesis of this compound and its analogues has been conducted. However, based on a thorough review of available scientific literature, the use of esterification substitution reactions as a direct precursor derivatization strategy for the synthesis of this compound is not a commonly documented or established method. The primary and well-documented routes for the synthesis of aryltriethoxysilanes, including the title compound, predominantly involve organometallic pathways or transition-metal-catalyzed silylations.

The most prevalent methods found in the literature for the synthesis of aryltrialkoxysilanes are:

Grignard and Organolithium Reagents : A common and effective method involves the reaction of an aryl Grignard or organolithium reagent with a tetraalkyl orthosilicate, such as tetraethoxysilane (TEOS). For instance, general conditions for the synthesis of aryl(trialkoxy)silanes from aryl Grignard and lithium reagents with tetraalkyl orthosilicates have been well-developed. This approach allows for the efficient formation of the aryl-silicon bond through nucleophilic attack of the organometallic species on the silicon center of the orthosilicate.

Palladium-Catalyzed Silylation : Another significant route is the palladium-catalyzed cross-coupling reaction between an aryl halide (such as 2-chlorobromobenzene or 2-chloroiodobenzene) and a hydrosilane, like triethoxysilane. This method offers an alternative pathway that can tolerate a variety of functional groups.

While esterification is a fundamental reaction in organic chemistry, its application as a strategic step to create a precursor that is subsequently converted into this compound is not described in the reviewed literature. Searches for multi-step synthetic sequences involving an initial esterification of a chlorophenol derivative followed by a reaction to introduce the triethoxysilyl group did not yield specific examples for this target molecule. Therefore, detailed research findings and data tables for this particular synthetic methodology cannot be provided.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis and Condensation Pathways

The transformation of (2-Chlorophenyl)triethoxysilane in the presence of water is a critical aspect of its chemistry, leading to the formation of siloxanes through a two-step process: hydrolysis followed by condensation. nih.gov This process is fundamental to the application of silanes as coupling agents and in the formation of silicone polymers.

The initial step in the reaction cascade is the hydrolysis of the ethoxy groups (–OC₂H₅) attached to the silicon atom. This reaction involves the nucleophilic attack of water on the silicon center, leading to the displacement of ethanol (B145695) and the formation of silanol (B1196071) groups (–Si-OH). sigmaaldrich.com The reaction proceeds stepwise, with the successive replacement of the three ethoxy groups.

Hydrolysis Reaction: (2-ClC₆H₄)Si(OC₂H₅)₃ + 3H₂O ⇌ (2-ClC₆H₄)Si(OH)₃ + 3C₂H₅OH

Once formed, the reactive silanol intermediates undergo condensation reactions with other silanols or with remaining ethoxy groups to form stable siloxane bonds (–Si–O–Si–). nih.gov This process results in the elimination of water or ethanol and is the basis for the polymerization of the silane (B1218182).

Condensation Reactions:

Water-producing condensation: 2 (2-ClC₆H₄)Si(OH)₃ → (HO)₂(2-ClC₆H₄)Si–O–Si(2-ClC₆H₄)(OH)₂ + H₂O

Alcohol-producing condensation: (2-ClC₆H₄)Si(OH)₃ + (2-ClC₆H₄)Si(OC₂H₅)₃ → (HO)₂(2-ClC₆H₄)Si–O–Si(2-ClC₆H₄)(OC₂H₅)₂ + C₂H₅OH

These condensation reactions continue, leading to the formation of oligomeric and polymeric structures. researchgate.net

The nature of the alkoxy group significantly affects the rate of hydrolysis. Generally, the rate of hydrolysis decreases with the increasing steric bulk of the alkoxy group. For instance, methoxysilanes typically hydrolyze at a faster rate than the corresponding ethoxysilanes. gelest.com This is attributed to the greater steric hindrance presented by the larger ethoxy group to the approaching water molecule during the nucleophilic attack on the silicon atom.

Alkoxy GroupRelative Hydrolysis Rate
Methoxy (B1213986) (-OCH₃)Faster
Ethoxy (-OC₂H₅)Slower
Propoxy (-OC₃H₇)Even Slower

This table illustrates the general trend of hydrolysis rates for different alkoxy groups on a silicon center.

The rates of both hydrolysis and condensation are highly dependent on the pH of the reaction medium.

Hydrolysis: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The reaction is slowest at a neutral pH of around 7. Under acidic conditions (pH < 4), the alkoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. Under basic conditions (pH > 10), the hydroxide (B78521) ion acts as a stronger nucleophile than water, directly attacking the silicon atom. The rate of hydrolysis generally has a minimum around pH 7. researchgate.net

Poly-condensation: The condensation of silanols to form siloxane bonds is also influenced by pH. The rate of condensation is generally slowest in the pH range of 2 to 4 and increases under more acidic or basic conditions. In acidic environments, protonation of a silanol group facilitates the departure of water. In basic media, the deprotonation of a silanol to form a silanolate anion (Si-O⁻) creates a more potent nucleophile for attacking another silanol. The isoelectric point of silica (B1680970), where the surface has a neutral charge, is around pH 2-3, which corresponds to the minimum condensation rate.

pH RangeHydrolysis RateCondensation Rate
< 4 (Acidic)FastIncreases with decreasing pH
4 - 7SlowMinimum around pH 2-4
> 7 (Basic)FastIncreases with increasing pH

This table summarizes the general effect of pH on the hydrolysis and condensation rates of alkoxysilanes.

Nucleophilic Substitution Reactions

The chlorophenyl group of this compound introduces another dimension to its reactivity, specifically the potential for reactions at the aromatic ring.

The chlorine atom attached to the phenyl ring can potentially be displaced by a strong nucleophile through a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.org However, the benzene (B151609) ring is generally electron-rich and resistant to nucleophilic attack unless activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

In this compound, the triethoxysilyl group's electronic influence on the aromatic ring is complex. Silicon is less electronegative than carbon, which might suggest an electron-donating effect. However, the potential for d-p π-bonding and the inductive effects of the electronegative oxygen atoms can make the silyl (B83357) group act as a mild electron-withdrawing group, which would slightly activate the ring towards nucleophilic attack compared to an unsubstituted chlorobenzene.

For a nucleophilic substitution to occur on the chlorophenyl moiety, forcing conditions such as high temperatures, high pressures, and very strong nucleophiles (e.g., amides, alkoxides) would likely be necessary. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex. wikipedia.org

Hypothetical Nucleophilic Aromatic Substitution: (2-ClC₆H₄)Si(OC₂H₅)₃ + Nu⁻ → (2-NuC₆H₄)Si(OC₂H₅)₃ + Cl⁻ (where Nu⁻ is a strong nucleophile)

It is also important to note that under conditions suitable for Grignard reagent formation (e.g., reaction with magnesium metal), the C-Cl bond would be the reactive site, leading to the formation of a Grignard reagent which could then be used in further synthetic transformations. researchgate.net

Polymerization Mechanisms

The polymerization of this compound proceeds primarily through the sol-gel process, which is driven by the hydrolysis and condensation reactions of the triethoxysilyl group. researchgate.net As hydrolysis generates reactive silanol groups, subsequent condensation reactions build up a network of siloxane bonds, leading to the formation of oligomers and then a cross-linked polymer. nih.gov

The structure of the final polymer can range from linear chains to three-dimensional networks, depending on the reaction conditions. The bifunctionality of the monomer (one non-hydrolyzable chlorophenyl group and three hydrolyzable ethoxy groups) leads to the formation of a type of polymer known as a polysilsesquioxane, with the general formula [RSiO₁.₅]ₙ, where R is the 2-chlorophenyl group.

The polymerization process can be broadly categorized into several stages:

Hydrolysis: Formation of silanols.

Condensation and Oligomerization: Formation of dimers, trimers, and small cyclic or linear structures.

Gelation: The formation of a continuous, sample-spanning network.

Aging: Continued condensation within the gel network, leading to increased cross-linking and stiffness.

Drying: Removal of solvent (water and ethanol) from the gel structure.

The presence of the bulky 2-chlorophenyl group can introduce steric hindrance that may influence the final structure of the polymer, potentially favoring the formation of more open, cage-like, or ladder-like structures over highly dense, cross-linked networks.

Role as an Initiator in Polymerization Reactions

While organosilanes are not conventional initiators in the classical sense for most polymerization reactions, certain silane derivatives can act as co-initiators or precursors to initiating species, particularly in radical and cationic polymerizations. For instance, various silanes, in the presence of compounds like benzophenone (B1666685) or dyes, have been shown to be highly reactive co-initiators for radical photopolymerization. organic-chemistry.org These systems can be more effective than traditional amine co-initiators, especially in reducing oxygen inhibition. organic-chemistry.org

In the realm of cationic polymerization, silyl triflates have been identified as effective initiators for the polymerization of heterocyclic and alkene monomers. dtic.mil This initiation proceeds via the generation of a cationic species from the monomer upon reaction with the highly electrophilic silicon center of the silyl triflate. Although direct initiation by this compound is not prominently documented, its structural features suggest a potential, albeit specialized, role. The presence of the electron-withdrawing chlorine atom on the phenyl ring could influence the Lewis acidity of the silicon atom, potentially modulating its activity in initiating or catalyzing certain polymerization processes. Further investigation is required to fully elucidate the capacity of this compound to act as a direct initiator in cationic polymerization. Novel initiator systems for radical-induced cationic frontal polymerization have also been developed, where silanes like tris(trimethylsilyl)silane (B43935) have proven to be effective co-initiators. rsc.org

Co-condensation with Tetraalkoxysilanes

The co-condensation of this compound with tetraalkoxysilanes, most commonly tetraethoxysilane (TEOS), is a fundamental process in the formation of hybrid organic-inorganic materials via the sol-gel method. This process involves the hydrolysis of the ethoxy groups to form silanols (Si-OH), followed by condensation reactions between these silanols and/or remaining ethoxy groups to form siloxane (Si-O-Si) bridges. nih.gov

Hydrolysis: The ethoxy groups on both this compound and TEOS are hydrolyzed in the presence of water and a catalyst (acid or base).

Condensation: The resulting silanols condense with each other or with unhydrolyzed ethoxy groups to form a three-dimensional network.

The kinetics of these processes are complex and influenced by factors such as the water-to-silane ratio, pH, solvent, and temperature. nih.govresearchgate.net The presence of the 2-chlorophenyl group in this compound introduces steric and electronic effects that can alter the rates of hydrolysis and condensation compared to TEOS alone. A study on the co-condensation of the similar (p-chlorophenyl)triethoxysilane (ClPhTEOS) with TEOS revealed that the incorporation of the chlorophenyl moiety leads to the formation of hybrid xerogels with distinct morphological and chemical properties. nih.gov The formation of a copolymer network was confirmed through spectroscopic analysis. nih.gov

The co-condensation process allows for the precise tuning of the final material's properties by adjusting the molar ratio of the organosilane to the tetraalkoxysilane. This enables the creation of materials with tailored functionality, thermal stability, and mechanical properties for a wide range of applications, from coatings to catalyst supports. science.govresearchgate.net

Cross-Coupling Reactivity Profiles

This compound can participate in palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon bonds. The reactivity of the C-Cl bond and the silicon-carbon bond allows for different coupling strategies.

Reactivity in Palladium-Catalyzed Cross-Coupling

The primary mode of cross-coupling for this compound involves the activation of the silicon-carbon bond in reactions such as the Hiyama coupling. In this reaction, the organosilane couples with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride). organic-chemistry.org The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

A study demonstrated the palladium-catalyzed cross-coupling of aryltriethoxysilanes with aryl bromides under basic aqueous conditions, offering a more environmentally friendly alternative to traditional methods. organic-chemistry.org While this study did not specifically use the 2-chloro isomer, it provides a relevant precedent for the reactivity of phenyltriethoxysilane (B1206617) derivatives.

Furthermore, direct C-H functionalization represents an atom-economical approach to cross-coupling. Research has shown that triethoxy(aryl)silanes can undergo palladium(II)-catalyzed Hiyama-type reactions with enaminones, where a C-H bond is directly arylated. nih.gov In these reactions, an activator like CuF₂ serves a dual role in activating the silane and reoxidizing the palladium catalyst. nih.gov

The reactivity of the C-Cl bond on the phenyl ring also presents a potential handle for cross-coupling reactions, although this is generally more challenging than the activation of C-Br or C-I bonds. wikipedia.org The development of highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has enabled the coupling of aryl chlorides. nih.gov

Reaction Type Coupling Partner Catalyst System Key Features Reference
Hiyama CouplingAryl HalidePd Catalyst, Fluoride ActivatorForms C(sp²)-C(sp²) bonds. organic-chemistry.org
Aqueous Cross-CouplingAryl BromidePdCl₂(MeCN)₂, aq. NaOHEnvironmentally benign conditions. organic-chemistry.org
Direct C-H ArylationEnaminonePd(OAc)₂, CuF₂Atom-economical C-H functionalization. nih.gov

Conjugate Addition to Enones

The conjugate addition of organosilicon reagents to α,β-unsaturated carbonyl compounds (enones) is a valuable method for carbon-carbon bond formation. While direct conjugate addition of this compound itself is not extensively reported, related transformations provide insight into its potential reactivity. A common strategy involves the use of silyl enol ethers, which can be generated from ketones and silanes, in Mukaiyama-type aldol (B89426) and Michael additions. organic-chemistry.orgwikipedia.orgwikipedia.org

In a typical Mukaiyama-Michael reaction, a silyl enol ether adds to an enone in the presence of a Lewis acid catalyst, such as TiCl₄. wikipedia.org The reaction proceeds via activation of the enone by the Lewis acid, followed by nucleophilic attack of the silyl enol ether at the β-position of the enone. Subsequent hydrolysis yields the 1,5-dicarbonyl compound.

A more direct approach involves the reductive conjugate addition of haloalkanes to enones in the presence of a trialkylchlorosilane to form silyl enol ethers. wisc.edu This suggests that under appropriate reductive conditions, the chloro-substituted aryl group of this compound might be transferable in a conjugate addition fashion. The mechanism of such a reaction would likely involve the in-situ formation of a more reactive organometallic species.

Advanced Material Applications and Research

Hybrid Organic-Inorganic Materials (ORMOSILs)

Organically Modified Silicates, or ORMOSILs, are hybrid materials that synergistically combine the properties of inorganic glasses (such as mechanical and thermal stability) with the functionality and flexibility of organic polymers. nih.govnih.gov The incorporation of (2-Chlorophenyl)triethoxysilane into a silica (B1680970) network is a prime example of this approach, leading to materials with unique chemical and textural characteristics.

The synthesis of silica hybrid xerogels and gels incorporating this compound is typically achieved through the sol-gel method. mdpi.com This versatile technique involves the co-condensation of a tetraalkoxysilane, most commonly tetraethoxysilane (TEOS), with one or more organosilanes like this compound. nih.govmdpi.com The process allows for several synthetic strategies, including the classic co-condensation of precursors. nih.govmdpi.com

In a typical synthesis, TEOS is mixed with this compound in an acidic medium, with the molar ratio of the precursors being a critical parameter that influences the final properties of the material. nih.govmdpi.com For instance, a series of hybrid xerogels have been prepared with varying molar percentages of (p-chlorophenyl)triethoxysilane (ClPhTEOS) co-condensed with TEOS. nih.gov The molar ratio of the total silane (B1218182) precursors to ethanol (B145695) and water is often kept constant to ensure comparability across different formulations. mdpi.com The resulting alcogels are then dried to produce xerogels. mdpi.com

The sol-gel process is favored due to its simplicity and the mild conditions required, which allows for the creation of materials with diverse properties by adjusting synthesis parameters such as pH, water content, monomer proportions, and temperatures for gelling and drying. nih.gov

Synthesis Parameters for Hybrid Xerogels
ParameterDescriptionReference
PrecursorsTetraethoxysilane (TEOS) and (p-Chlorophenyl)triethoxysilane (ClPhTEOS) nih.govmdpi.com
MethodSol-gel co-condensation in acidic media nih.govmdpi.com
Key VariableMolar percentage of ClPhTEOS nih.govmdpi.com
Molar Ratio(TEOS + ClPhTEOS):ethanol:water fixed at 1:4.75:5.5 mdpi.com

The incorporation of this compound into a silica matrix allows for the precise modulation of the resulting hybrid material's chemical and textural properties. nih.govnih.gov The molar percentage of the organosilane precursor is a key factor in tailoring these characteristics. nih.govnih.gov

Studies have shown that increasing the molar percentage of (p-chlorophenyl)triethoxysilane (ClPhTEOS) in co-condensation with TEOS leads to significant changes in the material's structure. mdpi.com For example, FT-IR spectral analysis has revealed that a higher concentration of the organic precursor promotes the formation of four-membered silica rings, (SiO)₄, which are associated with more ordered structures like polysilsesquioxanes (POSS), as opposed to the six-membered rings, (SiO)₆, found in amorphous silica. mdpi.com

The presence of the chlorophenyl group also directly influences the surface chemistry of the hybrid xerogels. This moiety can be confirmed through various spectroscopic bands, including the stretching vibrations of the C-H bonds in the benzene (B151609) ring and the C-Cl bond. nih.gov The chemical environment of the silicon atoms, as studied by 29Si NMR, shows distinct signals for the organic precursor (T species) and the TEOS (Q species), with the T signals appearing at less negative chemical shifts. nih.gov This indicates that the chlorophenyl group withdraws less electronic charge from the silicon atom compared to oxygen. nih.gov

Furthermore, the textural properties, such as porosity, are also tunable. Nitrogen and carbon dioxide adsorption isotherms have demonstrated that the resulting xerogels can be micro-mesoporous, with the pore size distribution being influenced by the organic content. nih.gov The ability to control these properties is crucial for designing materials for specific applications, such as adsorbents, catalysts, or coatings. nih.govnih.gov

Effect of (p-Chlorophenyl)triethoxysilane Content on Hybrid Xerogel Properties
PropertyObservation with Increasing ClPhTEOS ContentReference
Silica Ring StructureIncrease in the proportion of four-membered rings ((SiO)₄) mdpi.com
Surface ChemistryPresence of chlorophenyl moieties confirmed by FT-IR nih.gov
Silicon Environment (29Si NMR)Distinct T and Q species with minimal chemical shift displacement nih.gov
PorosityMicro-mesoporous structure with tunable pore size distribution nih.gov

A key feature of ORMOSILs synthesized with this compound is the integration of organic and inorganic components at the nanometric scale. nih.gov This intimate mixing bestows the material with a unique combination of properties derived from both its organic and inorganic parts. nih.gov The inorganic silica network provides structural stability, while the organic chlorophenyl groups introduce functionality and flexibility. nih.govnih.gov

The direct co-condensation method during sol-gel synthesis is particularly effective in achieving this nanoscale integration. nih.gov This approach ensures that the organic moieties are chemically bonded to the silica framework, leading to a homogeneous hybrid material. researchgate.net The result is a material that is not simply a physical mixture but a true molecular composite. The synergy between the organic and inorganic constituents is fundamental to the enhanced performance of these materials in various applications. nih.govnih.gov

Polymer Composites and Coatings

This compound also plays a crucial role in the formulation of polymer composites and protective coatings, where it primarily functions as a coupling agent and a precursor for functional coatings.

The triethoxysilane (B36694) groups can hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic fillers. researchgate.net The organic chlorophenyl group, on the other hand, can interact with the polymer matrix, improving compatibility and adhesion. sci-hub.st This enhanced interfacial bonding leads to significant improvements in the mechanical properties of the resulting composite material. sci-hub.st For instance, the use of silane coupling agents has been shown to improve the dispersion of nanofillers in polymer matrices and enhance the flexural and tensile strength of the composites. sci-hub.st

The unique properties of hybrid materials derived from this compound make them suitable for the development of advanced coatings. nih.gov Specifically, these materials have shown potential for use as anti-corrosive and fungicide coatings. nih.gov The dense, cross-linked silica network provides a barrier against corrosive agents, while the organic functional groups can be selected to impart specific properties, such as hydrophobicity or biocidal activity. wjarr.com

The sol-gel method allows for the deposition of thin, uniform coatings on various substrates. nih.gov The ability to tune the chemical and textural properties of the hybrid material is particularly advantageous for creating coatings with optimized performance for specific environments and applications. nih.gov For example, the incorporation of the chlorophenyl group could potentially enhance the material's resistance to biological fouling.

Photovoltaic Devices

The efficiency and longevity of photovoltaic (PV) devices, particularly perovskite solar cells (PSCs), are heavily dependent on the quality of the interfaces between the various layers of the cell. nih.gov Organofunctional silanes, including derivatives structurally related to this compound, are being explored to optimize these critical interfaces.

Silane coupling agents can be employed to modify the surfaces of these layers, improving adhesion and creating more favorable energy level alignment for efficient charge transport. For example, treating the surface of the ETL with a silane can enhance the bond with the subsequent perovskite layer, leading to better film formation and fewer interfacial defects. This improved physical and electronic contact minimizes non-radiative recombination losses at the interface.

Furthermore, the hydrophobic nature of the silane-modified surface can contribute to the long-term stability of PSCs by preventing moisture ingress, which is a known degradation pathway for perovskite materials. While direct research on this compound in this specific application is emerging, the principles of using functionalized silanes to passivate surfaces and improve interfacial contacts are well-established in the field of photovoltaics.

Sensor Technologies

The performance of chemical and biological sensors relies heavily on the effective immobilization of sensing molecules onto a transducer surface. Organofunctional silanes provide a versatile platform for achieving this crucial surface functionalization.

The fundamental principle behind using silanes in sensor technology is similar to their role in adhesion promotion. The silane acts as a molecular linker, covalently attaching a desired functional group to an inorganic substrate, which is often silica or a metal oxide. core.ac.uk This process creates a stable and well-defined surface chemistry that is essential for the reliable operation of the sensor.

The process typically involves the hydrolysis of the triethoxysilane group to form silanols, which then react with the hydroxyl groups on the substrate surface to form a self-assembled monolayer (SAM). The organic functional group of the silane, in this case, the chlorophenyl group, can then be used for further chemical modifications or for direct interaction with the analyte of interest.

Porous Materials and Adsorption Applications

Porous silica materials, with their high surface area and tunable pore structures, are widely used in catalysis and as adsorption media. mdpi.com The functionalization of these materials with organosilanes can significantly enhance their performance and expand their range of applications.

The synthesis of functionalized porous silica often involves the co-condensation of a silica precursor, such as tetraethoxysilane (TEOS), with an organofunctional silane. core.ac.uksemanticscholar.org This one-step synthesis method allows for the direct incorporation of the desired organic functionality throughout the silica framework. core.ac.uk

In the context of catalysis, the chlorophenyl groups introduced by this compound can serve as attachment points for catalytic metal complexes. This immobilization prevents the leaching of the catalyst into the reaction medium, allowing for easy separation and recycling of the catalyst. The porous structure of the silica support ensures that the active sites are readily accessible to the reactants, leading to high catalytic efficiency.

For adsorption applications, the functional groups on the silica surface determine its selectivity towards different molecules. The chlorophenyl group can impart a degree of hydrophobicity to the silica surface, making it suitable for the adsorption of nonpolar organic molecules from aqueous solutions. By carefully selecting the organosilane used for functionalization, it is possible to create adsorbents with tailored surface properties for specific separation tasks. The ability to control the surface chemistry of porous silica at the molecular level is a key advantage of using organosilanes in the development of advanced adsorption media. mdpi.com

Interactive Table: Properties of Functionalized Porous Silica

PropertyUnfunctionalized SilicaThis compound Functionalized Silica
Surface Character HydrophilicMore Hydrophobic
Potential Applications Adsorption of polar moleculesAdsorption of nonpolar organic compounds, catalyst support
Surface Reactivity Silanol (B1196071) groupsChlorophenyl groups available for further modification

Surface Science and Interfacial Engineering

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate surface. They represent a fundamental bottom-up nanotechnology approach for the functionalization of solid surfaces. mdpi.com Silane-based SAMs are particularly valued for their robustness, forming strong covalent bonds with hydroxyl-terminated substrates like silicon oxide, glass, and various metal oxides. rsc.orgarxiv.org

The formation of a triethoxysilane (B36694) SAM on a hydroxylated surface is a multi-step process that occurs in the presence of trace amounts of water. ccl.netmdpi.com

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (Si-OCH₂CH₃) on the silane (B1218182) molecule to form reactive silanol (B1196071) groups (Si-OH). This reaction releases ethanol (B145695) as a byproduct. ccl.netmdpi.com Ethoxy silanes are generally less reactive than their methoxy (B1213986) or chloro counterparts, which allows for more controlled deposition. ccl.net

Condensation and Physisorption: The newly formed silanols can hydrogen-bond with the hydroxyl groups (-OH) present on the substrate surface. Simultaneously, adjacent silanol molecules can undergo intermolecular condensation, beginning to form a siloxane (Si-O-Si) network. researchgate.net

Covalent Bonding (Grafting): With thermal curing or aging, covalent bonds form between the silane molecules and the substrate, as well as laterally between adjacent silane molecules. mdpi.comresearchgate.net This process eliminates water and creates a durable, cross-linked monolayer covalently anchored to the surface.

The structure of the resulting monolayer is influenced by the nature of the silane's organic functional group. For (2-Chlorophenyl)triethoxysilane , the bulky and electronically distinct 2-chlorophenyl group plays a significant role. Unlike simple linear alkyl chains, the phenyl ring introduces considerable steric hindrance, which affects the packing density and ordering of the monolayer. The ortho-position of the chlorine atom further increases this steric bulk, potentially leading to a more disordered and less densely packed film compared to unsubstituted phenyltriethoxysilane (B1206617) or simple alkyltriethoxysilanes. rsc.org

Characterization of these monolayers involves a suite of surface-sensitive techniques.

Contact Angle Goniometry: Measures the surface wettability, which indicates the successful formation of a monolayer with different surface energy. dataphysics-instruments.com

Ellipsometry: Determines the thickness of the formed layer, providing evidence of monolayer versus multilayer formation. nih.gov

X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the surface, verifying the presence of silicon and elements from the organic group (e.g., chlorine and carbon in the phenyl ring). researchgate.net

Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing the smoothness and homogeneity of the monolayer. nih.gov

The packing density of a SAM is a critical parameter that influences its barrier properties, surface energy, and subsequent reactivity. While long-chain alkylsilanes can form densely packed, crystalline-like arrays, there is significant interest in creating less dense, more "open" monolayers for specific applications. researchgate.net

The use of molecules with bulky head groups is a primary strategy for engineering low-density SAMs. The steric hindrance of these groups prevents the close packing that is characteristic of linear alkyl chains. This compound is an ideal candidate for this purpose. The phenyl ring itself is bulky, and the addition of a chlorine atom in the ortho position further restricts rotational freedom and increases the molecule's footprint on the surface. This inherent steric demand forces a lower packing density compared to silanes with smaller functional groups.

Silane TypeFunctional GroupExpected Packing DensityRationale for Density
n-OctadecyltriethoxysilaneLinear C18 Alkyl ChainHighVan der Waals interactions promote close, crystalline-like packing. sigmaaldrich.com
PhenyltriethoxysilanePhenyl RingMediumThe phenyl ring is bulkier than a linear chain, leading to reduced packing density.
This compound2-Chlorophenyl GroupLowThe ortho-chloro substituent provides significant steric hindrance, preventing close packing of the phenyl rings. rsc.org

This table presents expected relative packing densities based on the steric profile of the functional groups.

Surface functionalization aims to impart specific chemical or physical properties to a material's interface. rsc.orggelest.com The choice of the organofunctional group on the silane molecule is paramount in this endeavor. This compound offers a unique combination of functionalities.

Aromatic Functionality: The phenyl ring can participate in non-covalent π-π stacking interactions. nih.gov This property can be exploited to promote the adhesion of aromatic polymers or to direct the assembly of other π-conjugated molecules on the surface, which is relevant in the field of organic electronics. nih.gov

Halogenation: The chlorine atom modifies the electronic properties of the phenyl ring through its electron-withdrawing inductive effect. This can alter the surface potential and its interactions with polar molecules. Furthermore, the chloro-substituent can potentially serve as a reactive site for further chemical modification through nucleophilic aromatic substitution or cross-coupling reactions, although such reactions on a SAM surface can be challenging.

By forming a SAM of this compound, a substrate can be endowed with a surface that has a defined aromatic character, specific electronic properties, and potential for further chemical transformation. rsc.org

Surface Modification Techniques

Beyond forming complete monolayers, silanes are widely used as surface modifiers and adhesion promoters in composite materials, coatings, and adhesives. dakenchem.comspecialchem.com

Silane coupling agents act as molecular bridges to improve the bond between dissimilar materials, typically an inorganic substrate (like glass or metal) and an organic polymer. ccl.netdakenchem.com The mechanism relies on the dual reactivity of the silane molecule. The triethoxysilane end reacts with the inorganic surface to form stable Si-O-Substrate bonds, while the organic functional group interacts with the polymer matrix. ccl.net

For This compound , the phenyl ring is the key to its function as an adhesion promoter. It can establish favorable interactions with organic polymers that also contain aromatic moieties, such as polystyrene, polycarbonate, or certain epoxy resins. These interactions, driven by π-π stacking and general van der Waals forces, improve the compatibility and interfacial strength between the polymer and the silane-treated surface, leading to enhanced adhesion and improved mechanical performance and moisture resistance of the final composite or joint. specialchem.com

A primary application of surface modification is the control of wettability, specifically transforming a hydrophilic (water-attracting) surface into a hydrophobic (water-repelling) one. researchgate.netnih.gov Most inorganic substrates like glass and metal oxides are inherently hydrophilic due to the presence of surface hydroxyl groups that readily form hydrogen bonds with water.

Treatment with organosilanes replaces these high-energy polar groups with a low-energy organic layer. researchgate.net The chemical nature of this organic layer dictates the final hydrophobicity. While long alkyl or fluoroalkyl chains provide the most hydrophobic surfaces, aromatic groups also significantly increase the water contact angle, a key measure of hydrophobicity. scispace.commdpi.com

A surface modified with This compound would be rendered hydrophobic. The nonpolar character of the phenyl ring and the chlorine atom reduces the surface energy, causing water to bead up rather than spread out. scispace.comresearchgate.net The degree of hydrophobicity achieved would be substantial compared to an untreated hydrophilic surface.

Surface TreatmentRepresentative Water Contact Angle (θ)Surface Character
Untreated Platinum~40° dataphysics-instruments.comHydrophilic
Phenyltrichlorosilane (PTCS) on PET~85-90° nih.govHydrophobic
Heptadecafluorodecyl-trichlorosilane (HDFS)~109° researchgate.netHighly Hydrophobic
This compound (Expected)> 85°Hydrophobic

This table includes representative contact angle values from literature for comparison. The expected value for this compound is an estimate based on data for similar aromatic silanes.

Increasing Functional Group Density on Treated Surfaces

The density of the 2-chlorophenyl functional groups on a treated surface is a critical parameter that dictates the ultimate properties of the modified material. The process of achieving a high functional group density involves the controlled hydrolysis and condensation of this compound on a substrate.

The initial step is the hydrolysis of the ethoxy groups (-OC2H5) into reactive silanol groups (-Si-OH) in the presence of water. These silanol groups can then condense with hydroxyl groups on the substrate surface, forming strong covalent siloxane bonds (Si-O-Substrate). Furthermore, lateral polymerization between adjacent silanol groups can occur, creating a cross-linked network.

Several factors influence the final density of the chlorophenyl groups. The reaction conditions, including the concentration of the silane, the amount of available water, the solvent system, reaction time, and temperature, must be carefully optimized. For instance, controlling the water content is crucial; insufficient water leads to incomplete hydrolysis and lower surface coverage, while excess water can cause premature polymerization in solution, leading to the deposition of aggregates rather than a uniform monolayer. The choice of solvent also plays a significant role, affecting the solubility of the silane and its interaction with the surface.

Key Research Findings: While specific studies on this compound are limited, research on analogous organosilanes, such as (4-Chlorophenyl)triethoxysilane, demonstrates their utility in forming dipolar mixed monolayers on substrates like zinc oxide for applications in photovoltaic devices. sigmaaldrich.com This suggests that the chlorophenyl group can be effectively presented at an interface to influence its electronic properties. The principles of self-assembled monolayer (SAM) formation from other trialkoxysilanes also apply, where longer alkyl chain silanes have been shown to form more ordered and densely packed layers.

Table 1: Factors Influencing Functional Group Density

Parameter Effect on Functional Group Density Rationale
Silane Concentration Higher concentration can increase density up to a saturation point. Provides more molecules for surface reaction.
Water Availability Optimal amount is crucial for hydrolysis without excessive polymerization. Water is required to form reactive silanol groups.
Reaction Time Longer times generally lead to higher density and better ordering. Allows for completion of surface reaction and self-assembly.
Temperature Increased temperature can accelerate reaction rates but may also promote bulk polymerization. Affects the kinetics of hydrolysis and condensation.
Solvent The choice of solvent affects silane solubility and surface wetting. A suitable solvent ensures uniform delivery of the silane to the surface.

Molecular Uniformity and Stability of Formed Films

The formation of a uniform and stable film is paramount for predictable and reliable performance. Films derived from this compound achieve their stability through the formation of robust covalent bonds with the substrate and extensive cross-linking within the silane layer.

Atomic Force Microscopy (AFM) studies on similar trialkoxysilane films have shown that it is possible to form very flat and featureless surfaces, indicating a high degree of uniformity. The root-mean-square (rms) roughness of such films can be very low, on the order of nanometers, confirming the absence of significant aggregation.

The stability of these films is attributed to the strong Si-O-Si (siloxane) backbone that forms through intermolecular condensation reactions. This network structure provides mechanical robustness and chemical resistance to the formed film. The stability of alkoxysilanes like this compound is generally higher under ambient conditions compared to more reactive chlorosilanes, allowing for more controlled deposition.

Interfacial Bonding Mechanisms

The primary role of this compound as a coupling agent is to bridge the interface between two dissimilar materials, typically an inorganic substrate and an organic polymer.

Organic-Inorganic Material Adhesion Improvement

This compound significantly enhances the adhesion between inorganic materials (like glass, metal oxides, and silica) and organic polymers. The mechanism involves a dual reaction. First, the triethoxysilane end of the molecule hydrolyzes and bonds to the inorganic surface through the formation of siloxane linkages. This creates a new surface chemistry on the inorganic material.

The exposed 2-chlorophenyl groups can then interact with the organic matrix. These interactions can be physical, through van der Waals forces and dipole-dipole interactions, or chemical. The chloro-functionalized phenyl ring can participate in various chemical reactions or provide enhanced compatibility with chlorine-containing polymers or other organic resins, leading to a strong and durable bond at the interface. This prevents delamination and improves the mechanical properties and longevity of the composite material. Research on other functional silanes has demonstrated that they act as a bridge, with one end bonding to the substrate and the other interacting with the matrix, significantly improving adhesion. researchgate.netdtic.mil

Siloxane Network Formation and Local Connectivity

The formation of a stable siloxane network is fundamental to the function of this compound. Upon hydrolysis of the ethoxy groups to silanols, a polycondensation reaction occurs. wikipedia.org This process involves the reaction of silanol groups with each other to form Si-O-Si bonds, releasing water as a byproduct. wikipedia.org

This polymerization can be represented as follows:

Hydrolysis: ClC₆H₄Si(OC₂H₅)₃ + 3H₂O → ClC₆H₄Si(OH)₃ + 3C₂H₅OH

Condensation (Surface Bonding): Substrate-OH + (HO)₃SiC₆H₄Cl → Substrate-O-Si(OH)₂C₆H₄Cl + H₂O

Condensation (Cross-linking): 2 ClC₆H₄Si(OH)₃ → (ClC₆H₄(OH)₂Si)₂O + H₂O

This results in a three-dimensional network that is covalently bonded to the substrate and internally cross-linked. The extent of this network formation, or local connectivity, is influenced by the reaction conditions. For example, thermal curing is often employed to drive the condensation reactions to completion, resulting in a denser and more stable siloxane network. researchgate.net The structure of this network is generally amorphous due to the random nature of the condensation process. The open Si-O-Si bond angle contributes to the flexibility of the resulting film. wikipedia.org

Catalysis and Reaction Engineering

Role in Catalytic Processes

The role of (2-Chlorophenyl)triethoxysilane in catalytic processes, particularly in organocatalytic synthesis and as a catalyst support, is not well-established in scientific literature.

Organocatalytic Synthesis Protocols

Organocatalysis, a form of catalysis that uses small organic molecules to accelerate chemical reactions, has seen significant advancements. While various organosilicon compounds are utilized in these protocols, specific applications involving this compound are not prominently reported. Research in organocatalytic synthesis is broad, covering a wide range of reactions and substrates; however, dedicated studies detailing the use of this compound in these methodologies could not be identified in the available literature.

Catalyst Support in Hybrid Materials

Hybrid materials, which combine organic and inorganic components, are often used to create robust and efficient catalyst systems. Organosilanes are frequently employed to functionalize the surface of inorganic supports like silica (B1680970) or metal oxides, thereby anchoring catalytic species. This approach enhances catalyst stability and recyclability. Despite the common use of other functionalized silanes, such as (3-chloropropyl)trimethoxysilane, for this purpose, the specific use of this compound as a linker or support in hybrid catalytic materials is not described in the reviewed literature.

Specific Catalytic Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryltriethoxysilanes are known participants in these reactions, the reactivity of the ortho-chloro substituted variant is not widely explored.

Hiyama-Type Decarboxylative Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org A variation of this is the Hiyama-type decarboxylative coupling, which pairs an organosilane with a carboxylic acid, releasing carbon dioxide as a byproduct. chemrevlett.com This method avoids the need for pre-functionalized organic halides.

A nickel-catalyzed Hiyama-type decarboxylative coupling of propiolic acids with organosilanes has been developed, demonstrating tolerance for various functional groups, including halogens on the aryl silane (B1218182). nih.gov However, specific examples and detailed reaction conditions for the use of this compound in such reactions are not provided in these studies. The general mechanism for Hiyama coupling involves the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a pentavalent silicon species that is sufficiently reactive for transmetalation to a palladium(II) center. wikipedia.orgnih.gov

Table 1: General Parameters for Ni-catalyzed Hiyama-Type Decarboxylative Coupling

ParameterCondition
CatalystNi(acac)₂
Ligand1,10-phenanthroline
ActivatorCsF and CuF₂
Temperature120 °C
SubstratesAlkynyl carboxylic acids and Organosilanes

This table represents general conditions for this type of reaction and does not imply the specific use of this compound.

General Cross-Coupling Reactions

Beyond the specific Hiyama-type decarboxylative coupling, aryltriethoxysilanes are used in other cross-coupling reactions. The Hiyama coupling, in its broader definition, encompasses the reaction of organosilanes with various organic electrophiles, not limited to decarboxylative processes. wikipedia.orgnih.gov

A significant challenge in the application of this compound in cross-coupling reactions may stem from its synthesis. The preparation of aryltriethoxysilanes often involves the palladium-catalyzed silylation of aryl halides with triethoxysilane (B36694). Research has shown that ortho-substituted aryl halides often fail to undergo this silylation reaction under conditions that are effective for their meta- and para-substituted counterparts. acs.orgorganic-chemistry.orgorganic-chemistry.org This synthetic difficulty likely contributes to the scarcity of studies on the cross-coupling reactivity of this compound.

Spectroscopic and Structural Characterization Studies of Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of silicon-based materials. It provides detailed information about the local chemical environment of specific nuclei, such as silicon (29Si), protons (¹H), and carbon (¹³C).

Solid-state 29Si NMR is uniquely suited for analyzing the degree of condensation in materials derived from trifunctional silanes like (2-Chlorophenyl)triethoxysilane. The chemical shift of a silicon nucleus is highly sensitive to the number of siloxane bonds attached to it. This allows for the quantification of different silicon species within the material using the "T-structure" notation.

The hydrolysis and subsequent condensation of this compound proceeds through several stages, each identifiable by a distinct 29Si NMR signal:

T⁰ : Represents the initial monomeric species, (2-Chlorophenyl)Si(OEt)₃, or its fully hydrolyzed, uncondensed form, (2-Chlorophenyl)Si(OH)₃.

: A silicon atom bonded to one other silicon atom through a single siloxane bridge.

: A silicon atom connected to two other silicon atoms via siloxane linkages, forming part of a linear chain or a cyclic structure.

: A fully condensed silicon atom, bonded to three other silicon atoms, representing a highly cross-linked network site.

The presence of the electron-withdrawing 2-chlorophenyl group influences the electron density around the silicon nucleus, affecting the precise chemical shifts. While specific experimental data for materials derived purely from this compound is not widely available, the expected chemical shift regions for these T-species can be extrapolated from studies on similar phenyl- and chloro-substituted organosilanes. uni-muenchen.deresearchgate.net The relative intensity of these peaks provides a quantitative measure of the material's cross-linking density. rsc.orgosti.gov

Interactive Data Table: 29Si NMR T-Structure Assignments

T-StructureDescriptionExpected Chemical Shift Range (ppm)
T⁰ Monomeric Species: R-Si(OR')₃ or R-Si(OH)₃-50 to -60
End-groups: R-Si(OSi)(OR'/OH)₂-60 to -70
Linear Segments: R-Si(OSi)₂(OR'/OH)-70 to -80
Fully Cross-linked Sites: R-Si(OSi)₃-80 to -90
Note: R = 2-Chlorophenyl. Shift ranges are approximate and based on analogous phenyl-substituted systems.

While 29Si NMR probes the inorganic backbone, ¹H and ¹³C NMR are used to validate the integrity and structure of the organic moiety—the 2-chlorophenyl group. In the precursor, characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) are prominent in ¹H NMR. As hydrolysis and condensation proceed, these signals diminish and are replaced by signals from ethanol (B145695) and residual silanol (B1196071) groups.

The aromatic region of both the ¹H and ¹³C NMR spectra provides a fingerprint for the 2-chlorophenyl group, confirming that it remains covalently bonded to the silicon atom throughout the material synthesis. The complex splitting pattern in the aromatic region of the ¹H NMR spectrum and the distinct signals in the ¹³C NMR spectrum are definitive indicators of the substituent's presence and structural integrity.

Interactive Data Table: Expected NMR Chemical Shifts for the 2-Chlorophenyl Group

NucleusGroupExpected Chemical Shift (ppm)Multiplicity (¹H NMR)
¹HAromatic Protons7.2 - 7.9Multiplets
¹³CC-Si~130-135Singlet
¹³CC-Cl~134-138Singlet
¹³COther Aromatic Carbons~127-133Singlets
Note: Chemical shifts are estimates and can vary based on solvent and the specific state of the derived material.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the chemical transformations during the formation of organosilica materials. It works by detecting the absorption of infrared radiation by specific molecular vibrations.

FT-IR analysis of materials derived from this compound allows for the simultaneous observation of the organic and inorganic components. The process of hydrolysis and condensation can be tracked by observing key changes in the spectrum:

Disappearance of Si-O-C bonds : The characteristic stretches of the Si-O-C linkage in the ethoxy groups of the precursor (around 1100-1080 cm⁻¹ and 960 cm⁻¹) decrease in intensity.

Formation of Si-OH : The appearance of a broad band around 3400 cm⁻¹ (for H-bonded hydroxyls) and a sharper peak near 900 cm⁻¹ indicates the formation of intermediate silanol groups.

Growth of Si-O-Si Network : The most significant change is the emergence of a very strong and broad absorption band between 1000 and 1150 cm⁻¹, which is the hallmark of the asymmetric stretching vibration of the siloxane (Si-O-Si) network. researchgate.netmdpi.comresearchgate.net

Throughout this process, vibrational bands corresponding to the 2-chlorophenyl group, such as C-H aromatic stretches (~3100-3000 cm⁻¹), C=C ring stretches (~1580-1430 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹), remain, confirming its incorporation into the final material structure.

Interactive Data Table: Key FT-IR Vibrational Band Assignments

Wavenumber (cm⁻¹)Vibration TypeStructural Component
~3400 (broad)O-H stretchSilanol (Si-OH) groups, adsorbed water
~3070C-H stretchAromatic (2-Chlorophenyl)
~1575, ~1470, ~1435C=C stretchAromatic ring
~1150-1000 (broad, strong)Si-O-Si asymmetric stretchSiloxane network
~750C-Cl stretch2-Chlorophenyl group

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for investigating the long-range order and crystallinity of materials. It measures the scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice.

Materials synthesized from organotrialkoxysilanes via sol-gel processes are often amorphous, meaning they lack long-range atomic order. The XRD pattern of such a material typically shows a very broad diffraction halo, centered at a 2θ angle around 20-25°, which is characteristic of the short-range order in amorphous silica (B1680970).

However, under specific synthesis conditions, it is possible to generate materials with organized structures, such as hierarchically porous materials or bridged polysilsesquioxanes with some degree of order. researchgate.net In these cases, the XRD pattern would exhibit distinct features:

Mesoporous Order : If the material is synthesized using a templating agent to create an ordered porous structure (e.g., MCM-41 or SBA-15 type), sharp diffraction peaks will appear at low 2θ angles (typically between 1° and 5°). These peaks correspond to the repeating unit cell of the pore lattice.

Crystalline Domains : While less common, the presence of any crystalline domains within the material would give rise to sharp, well-defined Bragg diffraction peaks at higher angles, whose positions are characteristic of the specific crystal structure. nih.gov

For most materials derived from this compound, an amorphous structure is expected, but XRD remains crucial for confirming the absence of crystallinity and for identifying any potential for ordered porous architecture.

Electron Microscopy (SEM, TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are fundamental in characterizing the morphology and texture of materials derived from this compound.

Morphological and Textural Analysis

For hybrid silica xerogels prepared with organochlorinated triethoxysilane (B36694) precursors, these techniques are crucial for visualizing the resulting structure. The organic group's nature, such as the 2-chlorophenyl group, influences the sol-gel process, which in turn dictates the final morphology of the xerogel. researchgate.net Electron microscopy can confirm the formation of uniform structures and characterize the textural properties that are suggested by other analytical methods, such as adsorption isotherms.

**7.5. Adsorption Isotherms (N₂, CO₂) **

Nitrogen (N₂) and carbon dioxide (CO₂) adsorption isotherms are vital for evaluating the porous characteristics of materials derived from this compound. These measurements provide quantitative data on surface area, pore volume, and pore size distribution.

Adsorption Isotherms (N<sub>2</sub>, CO<sub>2</sub>)

Evaluation of Porous Structure and Microporosity

The incorporation of chloro-functionalized precursors like this compound into a silica matrix has a demonstrable effect on the material's porous properties. Studies on hybrid xerogels made from mixtures of tetraethoxysilane and various chloroalkyltriethoxysilanes show that the organic component's chain length and steric effects influence the final porous structure. researchgate.net

Nitrogen adsorption-desorption isotherms at 77 K are commonly used to determine these properties. For instance, in a series of materials made with chloropropyltriethoxysilane (ClPTEOS), increasing the molar percentage of the precursor led to a reduction in the mean pore size from 3.39 nm to 2.18 nm. researchgate.net Similarly, materials synthesized with chloromethyltriethoxysilane (ClMTEOS) showed a pore size decrease from 4.21 nm to 2.09 nm with higher precursor content. researchgate.net This indicates that the organic moiety plays a key role in modulating the material's texture. The N₂ adsorption isotherm for materials derived from chloroethyltriethoxysilane (ClETEOS) was only observed at a low molar percentage (1%), yielding a mean pore size of 2.32 nm. researchgate.net

CO₂ adsorption studies, often conducted at 273 K or 298 K, are particularly useful for probing the microporosity of materials and assessing their potential for gas capture applications. mdpi.comyavuzlab.com In functionalized porous organic polymers, CO₂ uptake is a key performance metric. For example, a (3-mercaptopropyl)trimethoxysilane-coated POP showed a CO₂ adsorption capacity of 48.07 cm³ g⁻¹ at 273 K. mdpi.com Such materials also exhibit selectivity for CO₂ over N₂, a critical factor for applications like flue gas separation. mdpi.comzeolitanatural.com The analysis of initial slopes in the adsorption isotherms allows for the calculation of selectivity ratios based on Henry's law constants. mdpi.com

Table 1: Textural Parameters of Chloroalkyl-Modified Silica Xerogels This table illustrates the effect of different chloroalkyltriethoxysilane precursors on the mean pore size of the resulting hybrid materials, as determined by N₂ adsorption analysis. researchgate.net

Precursor SeriesMolar Percentage (%)Mean Pore Size (nm)
ClMTEOS 14.21
53.19
102.59
252.09
ClETEOS 12.32
ClPTEOS 13.39
52.50
102.29
252.18

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique used to measure changes in the mass of a sample as a function of temperature. It is essential for determining the thermal stability and decomposition behavior of materials derived from this compound. researchgate.netnih.gov

TGA of hybrid inorganic-organic silica xerogels prepared with organochlorinated precursors reveals distinct thermal events associated with the decomposition of the material. researchgate.net Analysis of the gases evolved during heating, often using a coupled Fourier-transform infrared spectrophotometer (FTIR) and gas chromatography-mass spectrometry (GC-MS), helps to elucidate the decomposition mechanisms. researchgate.netnih.gov

For xerogels containing organochlorinated groups, pyrolysis under an inert atmosphere typically shows multiple thermal events. researchgate.net The first weight loss, occurring below 200°C, is generally attributed to the removal of physically adsorbed water and residual solvents. researchgate.netresearchgate.net Subsequent weight loss at higher temperatures corresponds to the decomposition of the covalently bonded organic groups. researchgate.net

In a study on organochlorinated xerogels, up to three different thermal events were identified during pyrolysis. researchgate.net The specific decomposition pathways were found to be highly dependent on the nature of the organic group. For instance, the degradation of the chlorophenyl group would proceed through different mechanisms compared to chloroalkyl groups. researchgate.net The final residual mass at the end of the analysis indicates the amount of stable inorganic silica remaining after the complete decomposition of the organic components. researchgate.net This information is critical for defining the operational temperature limits for applications of these materials. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have become a primary tool for predicting the properties of molecules and materials, offering a balance between accuracy and computational cost.

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the energy-minimized structure. For a related compound, 3-aminopropyltriethoxysilane, DFT studies have shown that the stability of its most stable form in water arises from strong intramolecular hydrogen bonds. researchgate.net Similar calculations for (2-chlorophenyl)triethoxysilane would reveal how the chloro and triethoxysilane (B36694) groups influence its geometry.

Furthermore, these calculations provide insights into the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting a molecule's reactivity and its electronic properties. For instance, in a study of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, DFT calculations were used to determine the energies of its frontier orbitals. researchgate.net

Table 1: Representative Data from DFT Calculations on a Related Chalcone

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.8
Energy Gap (HOMO-LUMO)3.7

The interaction of this compound with various surfaces is critical for its application as a coupling agent or in surface modification. DFT calculations can be employed to model the adsorption process, determining the most favorable binding sites and the energy released upon adsorption.

Studies on the adsorption of other molecules, such as 7-epi-10-deacetylpaclitaxel on a specific adsorbent, have utilized models like the Langmuir isotherm to describe the adsorption behavior. koreascience.or.kr These studies often find that the adsorption capacity can be temperature-dependent, indicating a physical adsorption process. koreascience.or.kr For this compound, DFT could predict how it arranges on a surface like silica (B1680970) or a metal oxide, and the strength of the resulting bonds. This information is vital for understanding the formation and stability of self-assembled monolayers.

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques that are used to represent and study the behavior of molecules. These methods can provide dynamic information that complements the static picture offered by DFT calculations.

Molecular simulations are instrumental in mapping out the step-by-step pathways of chemical reactions. For instance, DFT calculations have been used to model the reaction mechanism of Chemical Vapor Infiltration (CVI) for producing silicon carbide composites, providing guidance on the choice of chemical precursors. mdpi.com In the context of this compound, simulations could elucidate the mechanism of its hydrolysis and condensation reactions, which are fundamental to the formation of polysiloxane networks. This would involve tracking the bond-breaking and bond-forming events and identifying transition states and intermediates.

The bulk properties of a material are governed by the interactions between its constituent molecules. Hirshfeld surface analysis, a modern computational tool, can be used to visualize and quantify intermolecular interactions within a crystal. uni-regensburg.de A study on a chlorodisiloxane revealed that while isotropic H···H contacts were the most abundant, anisotropic C–H···π and C–H···Cl–Si interactions had a strong directional influence on the crystal packing. uni-regensburg.de For this compound, similar analyses could detail the nature and strength of interactions such as hydrogen bonding, van der Waals forces, and π-π stacking involving the chlorophenyl group.

Future Research Directions and Emerging Applications

Tailoring Material Properties for Specific Advanced Technologies

There is a lack of specific research on the use of (2-Chlorophenyl)triethoxysilane for tailoring material properties in advanced technologies. For the related compound, (4-Chlorophenyl)triethoxysilane, studies have shown its utility in photovoltaic devices by enhancing the connection between dipolar mixed monolayers and zinc oxide. alfachemic.comscientificlabs.co.uk Future research could explore if the positional difference of the chlorine atom in the 2-chloro isomer offers any advantages or unique properties in similar applications, or in other advanced technologies such as specialized coatings or electronic components.

Exploration of Novel Catalytic Systems

Currently, there are no specific studies detailing the use of this compound in the exploration of novel catalytic systems. Research on the 4-chloro isomer has demonstrated its role as a substrate in Nickel-catalyzed decarboxylative coupling and Hiyama cross-coupling reactions. alfachemic.comscientificlabs.co.uk A potential area of future research would be to investigate if this compound can participate in similar or other catalytic cycles, and how the steric and electronic effects of the ortho-substituted chlorine atom influence its reactivity and the efficiency of the catalytic process.

Integration into Multifunctional Nanosystems

Specific research on the integration of this compound into multifunctional nanosystems is not available. The 4-chloro isomer has been used as an intermediate in the synthesis of tripod-shaped oligo(p-phenylene)s for the surface immobilization of gold and CdS quantum dots in sensor applications. alfachemic.com This suggests a possible research path for this compound in the development of novel nanosystems, where its unique structure could potentially influence the assembly and properties of nanomaterials for applications in sensing, diagnostics, or drug delivery.

Development of High-Performance Hybrid Composites

There is a lack of published research on the development of high-performance hybrid composites using this compound. Silane (B1218182) coupling agents, in general, are crucial for improving the interfacial adhesion between organic polymers and inorganic fillers in composite materials. nih.govnih.govresearchgate.netresearchgate.netmdpi.com Future studies could examine the effectiveness of this compound as a coupling agent in various polymer matrix composites, such as those reinforced with glass or carbon fibers. Research in this area would involve characterizing the mechanical and thermal properties of the resulting composites to determine if the 2-chloro isomer offers any performance benefits.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chlorophenyl)triethoxysilane, and how can reaction parameters be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves reacting chlorophenyl precursors with triethoxysilane derivatives. Key parameters include:

  • Catalysts : Transition metals (e.g., platinum) or bases like triethylamine enhance silane coupling reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction kinetics by stabilizing intermediates .
  • Temperature Control : Moderate heating (60–90°C) balances reactivity and byproduct suppression .
  • Purity Optimization : Column chromatography or distillation is used post-synthesis, with TLC monitoring for intermediate validation .
    • Data Insight : In hydrosilylation reactions, platinum catalysts achieve >90% conversion under optimized conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use NMR (¹H/¹³C) to identify chlorophenyl and ethoxysilyl groups. FT-IR confirms Si-O-C and Si-C bonding .
  • Purity Assessment : GC-MS or HPLC quantifies impurities, while elemental analysis validates stoichiometry .
  • Thermal Stability : TGA evaluates decomposition profiles (e.g., stability up to 250°C in inert atmospheres) .

Q. How is this compound applied in surface modification or composite materials?

  • Methodological Answer :

  • Surface Functionalization : Hydrolyze ethoxy groups to form silanol bonds with hydroxylated substrates (e.g., SiO₂ or metals). APTES analogs show enhanced adhesion in graphene films .
  • Polymer Composites : Graft onto polymers (e.g., poly-alpha-olefins) via radical-initiated reactions to improve thermal stability .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in hydrosilylation, and how do catalysts influence selectivity?

  • Methodological Answer :

  • Mechanism : Platinum catalysts (e.g., Karstedt’s catalyst) activate Si-H bonds, enabling anti-Markovnikov addition to alkenes. The chlorophenyl group stabilizes transition states via electron withdrawal .
  • Selectivity Factors : Solvent polarity and steric hindrance from the 2-chlorophenyl group can reduce side reactions (e.g., homocoupling) .
    • Data Contradiction : High catalyst loading (>5 ppm Pt) may accelerate undesired oligomerization; kinetic studies are critical .

Q. How does the thermal and hydrolytic stability of this compound affect its performance in high-temperature applications?

  • Methodological Answer :

  • Thermal Degradation : TGA shows mass loss at >300°C, attributed to Si-O cleavage. Imide-modified analogs exhibit enhanced stability .
  • Hydrolytic Resistance : Ethoxy groups hydrolyze in humid environments; controlled hydrolysis (pH 4–6) minimizes premature condensation .

Q. What strategies resolve contradictions in catalytic efficiency data for silane-mediated reactions?

  • Methodological Answer :

  • Systematic Screening : Vary solvents (e.g., THF vs. toluene) and catalysts (e.g., Pt vs. Rh) to identify context-dependent performance .
  • In Situ Monitoring : Use Raman spectroscopy or GC-MS to track intermediate species and adjust reaction dynamics .

Q. What challenges arise in scaling up laboratory-scale synthesis of this compound?

  • Methodological Answer :

  • Reactor Design : Continuous-flow systems improve heat/mass transfer compared to batch reactors .
  • Byproduct Management : Ethanol recycling (from tetraethoxysilane hydrolysis) reduces waste and costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.